N-(naphthalen-1-yl)-4-(piperidine-1-sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-naphthalen-1-yl-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c25-22(23-21-10-6-8-17-7-2-3-9-20(17)21)18-11-13-19(14-12-18)28(26,27)24-15-4-1-5-16-24/h2-3,6-14H,1,4-5,15-16H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTBZYKIZMFJOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Modifications: Benzamide Derivatives with Heterocyclic Linkers
(a) N-(2-(2-(4-(naphthalen-1-yl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3k)
- Structure : Incorporates a thiophen-3-yl group at the benzamide 4-position and a piperazine-ethoxy-ethyl linker.
- Synthesis : Prepared via substitution of 1-(2-chlorophenyl)piperazine with 1-(naphthalen-1-yl)piperazine, yielding 34% after dual chromatography .
- Activity : Acts as a D3 receptor ligand, with NMR data (δ 8.21 ppm aromatic protons) confirming structural integrity .
(b) N-(4-(4-(naphthalen-1-yl)-1,4-diazepan-1-yl)butyl)-4-(thiophen-3-yl)benzamide (9g)
- Structure : Replaces piperazine with a diazepane ring and uses a butyl linker.
- Synthesis : Achieved 57% yield via substitution of 1-(3-(trifluoromethyl)phenyl)-1,4-diazepane with 1-(naphthalen-1-yl)-1,4-diazepane .
- Activity : Also targets D3 receptors, with distinct NMR shifts (δ 7.77–7.72 ppm) due to the diazepane moiety .
Enzyme Inhibitors: Transglutaminase 2 (TG2) Targets
(a) BJJF078 (3,4-Dimethoxy-N-(5-[4-(acryloylamino)piperidine-1-sulfonyl]naphthalen-1-yl)benzamide)
- Structure: Adds acryloylamino and dimethoxy groups to the piperidine-sulfonyl-naphthalene scaffold.
- Activity: Potent TG2 inhibitor (IC₅₀ < 1 µM) with enhanced solubility due to the acryloylamino group .
(b) N-{4-[4-(Acryloylamino)piperidine-1-sulfonyl]naphthalen-1-yl}benzamide (28)
- Structure: Lacks the dimethoxy groups of BJJF078 but retains the acryloylamino-piperidine-sulfonyl motif.
- Synthesis: Yielded 30% via chloroform/methanol/water chromatography; molecular weight 463.55 g/mol .
Key Difference : BJJF078’s dimethoxy groups may improve target specificity, while compound 28’s simpler structure offers synthetic advantages .
NF-κB Activators: Aminothiazole-Benzamide Hybrids
Compound 2D216 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide)
- Structure : Replaces naphthalene with a 2,5-dimethylphenyl-thiazole group.
- Activity : Enhances NF-κB signaling via TLR pathways, demonstrating scaffold versatility .
Key Difference : The thiazole ring introduces planar rigidity, contrasting with the naphthalene’s hydrophobicity .
Critical Analysis of Structural Impact on Activity
- Piperidine vs. Piperazine/Diazepane : Piperazine and diazepane linkers improve solubility and binding kinetics for receptor ligands, whereas piperidine-sulfonyl groups enhance enzyme inhibition .
- Naphthalene vs.
- Synthetic Yields : Longer linkers (e.g., butyl in 9g) improve yields compared to ethoxy-ethyl chains (3k), likely due to reduced steric hindrance .
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